molecular formula C16H18N2O3 B2511527 2-((4-(Cyclobutanecarboxamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1421456-92-9

2-((4-(Cyclobutanecarboxamido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2511527
CAS No.: 1421456-92-9
M. Wt: 286.331
InChI Key: DDCNREUJDWJVQV-UHFFFAOYSA-N
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Description

2-((4-(Cyclobutanecarboxamido)but-2-yn-1-yl)oxy)benzamide is an organic compound that features a benzamide core structure with a cyclobutanecarboxamido group and a but-2-yn-1-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Cyclobutanecarboxamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps:

    Formation of the Cyclobutanecarboxamido Group: This step involves the reaction of cyclobutanecarboxylic acid with an appropriate amine to form the cyclobutanecarboxamide.

    Alkyne Introduction:

    Benzamide Formation: Finally, the benzamide core is introduced through an amidation reaction, where the amine group reacts with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Cyclobutanecarboxamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to alkanes or alkenes using hydrogenation reactions.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is commonly used for hydrogenation.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkanes or alkenes.

    Substitution: Nitrobenzamides or halogenated benzamides.

Scientific Research Applications

2-((4-(Cyclobutanecarboxamido)but-2-yn-1-yl)oxy)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, antibacterial, or antiviral activities.

    Materials Science: The compound can be used in the synthesis of novel polymers or materials with unique electronic or mechanical properties.

    Biological Studies: It can serve as a probe to study biological pathways and interactions, particularly those involving amide and alkyne functionalities.

Mechanism of Action

The mechanism of action of 2-((4-(Cyclobutanecarboxamido)but-2-yn-1-yl)oxy)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The alkyne group can participate in click chemistry reactions, forming covalent bonds with biological molecules and enabling the study of complex biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(2-(4-Methoxybenzoyl)phenyl)prop-2-yn-1-yl)benzamide: This compound features a similar benzamide core with an alkyne substituent but differs in the nature of the substituents on the benzene ring.

    4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: This compound has a similar alkyne group but differs in the presence of a carboxylic acid group instead of an amide.

Uniqueness

2-((4-(Cyclobutanecarboxamido)but-2-yn-1-yl)oxy)benzamide is unique due to the presence of the cyclobutanecarboxamido group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[4-(cyclobutanecarbonylamino)but-2-ynoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c17-15(19)13-8-1-2-9-14(13)21-11-4-3-10-18-16(20)12-6-5-7-12/h1-2,8-9,12H,5-7,10-11H2,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCNREUJDWJVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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